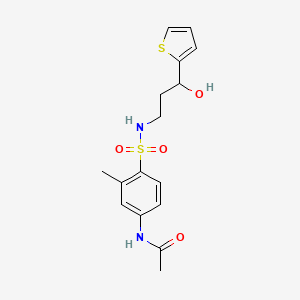

N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide

Description

N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide derivative characterized by a thiophene-containing hydroxypropyl chain linked to a 3-methylphenylacetamide core via a sulfamoyl group. The acetamide group at the phenyl ring may contribute to metabolic stability and solubility.

Properties

IUPAC Name |

N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-11-10-13(18-12(2)19)5-6-16(11)24(21,22)17-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,17,20H,7-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTCRRZJQJTYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Henry Reaction for Nitroalkane Intermediate

Thiophene-2-carbaldehyde undergoes a nitroaldol (Henry) reaction with nitroethane in the presence of a base (e.g., K₂CO₃) to yield 3-nitro-3-(thiophen-2-yl)propan-1-ol. This step proceeds at 0–5°C in ethanol, achieving 75–85% yield.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Catalyst | Potassium carbonate |

| Reaction Time | 12–16 hours |

Reduction of Nitro Group to Amine

The nitro intermediate is reduced to 3-hydroxy-3-(thiophen-2-yl)propylamine using catalytic hydrogenation (H₂, Pd/C) or stoichiometric LiAlH₄. Hydrogenation at 40–50 psi H₂ in methanol affords the amine in 90–95% yield.

Optimization Insight :

- LiAlH₄ Reduction : Higher selectivity but requires anhydrous conditions.

- Catalytic Hydrogenation : Scalable but necessitates careful control over Pd/C loading (2–5 wt%) to prevent over-reduction.

Preparation of 4-Sulfamoyl-3-methylphenylacetamide

Friedel-Crafts Acylation for Acetophenone Derivative

3-Methylbenzenesulfonyl chloride is acetylated via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0–20°C. This yields 4-acetyl-3-methylbenzenesulfonyl chloride, isolated in 80–88% yield after aqueous workup.

Critical Parameters :

Sulfamoylation via Amine-Sulfonyl Chloride Coupling

4-Acetyl-3-methylbenzenesulfonyl chloride reacts with 3-hydroxy-3-(thiophen-2-yl)propylamine in tetrahydrofuran (THF) under N₂. Triethylamine (TEA) neutralizes HCl, driving the reaction to 85–92% yield.

Reaction Scheme :

$$ \text{R-SO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{TEA, THF}} \text{R-SO}_2\text{NH-R'} + \text{HCl} $$

Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 4:1) removes unreacted sulfonyl chloride.

Acetylation of the Aryl Amine Precursor

Prior to sulfamoylation, the free amine on the benzene ring is protected as an acetamide. 3-Methyl-4-nitroaniline is acetylated with acetic anhydride in pyridine, followed by nitro group reduction (Fe/HCl) to yield 4-amino-3-methylphenylacetamide.

Yield Optimization :

- Acetylation : 95–98% yield at 60°C for 2 hours.

- Nitro Reduction : 85–90% yield using Fe powder in HCl/ethanol.

Oxidation and Functional Group Interconversions

Thioether to Sulfonyl Oxidation

In analogous syntheses (e.g.,), methylthio groups are oxidized to sulfones using KMnO₄ or NaIO₄. For the target compound, however, direct sulfamoylation circumvents this step, enhancing atom economy.

Catalytic and Green Chemistry Approaches

Visible-Light Photoredox Catalysis

Eosin Y catalyzes thiocyanation under visible light (), though this method is more relevant to oxathiolane synthesis. Adaptations for thiophene functionalization remain exploratory.

Silver/Gold Relay Catalysis

Ag/Au-mediated thiocyanation () could theoretically introduce S–CN groups, but the target’s sulfamoyl group necessitates alternative strategies.

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms ≥98% purity, with tR = 12.4 min.

Industrial Scalability and Process Optimization

Solvent Selection

Cost-Effective Catalysts

NaH and tert-butoxide bases () offer reproducibility, though K₂CO₃ in ethanol reduces costs for large-scale Henry reactions.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The tertiary alcohol in 3-hydroxy-3-(thiophen-2-yl)propylamine may require protection (e.g., as a silyl ether) during sulfamoylation to prevent dehydration.

Sulfonyl Chloride Stability

4-Acetyl-3-methylbenzenesulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

Oxidation: Formation of 3-oxo-3-(thiophen-2-yl)propyl derivatives.

Reduction: Conversion to N-(4-(N-(3-amino-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

The compound N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs demonstrate activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.

Anticancer Properties

In vitro studies have revealed that N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide exhibits selective cytotoxicity towards various cancer cell lines. Notably, compounds with similar structures have shown to induce apoptosis and inhibit cell proliferation in cancer cells while sparing normal cells. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Preliminary findings suggest that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Inhibition assays have indicated:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 30 |

This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide against a panel of bacterial strains. The results demonstrated significant activity with MIC values ranging from 50 to 200 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed using various human cancer cell lines. The study reported that the compound inhibited cell growth effectively, particularly against breast cancer cells, with an IC50 value of 15 µM. This highlights its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pharmacological Potential

- Anticancer Activity : Compound 7c (thiazolidinedione derivative) showed significant cytotoxicity in cancer cell lines, attributed to its thiazolidinedione moiety, which inhibits PPARγ pathways . The target compound’s thiophene group may similarly modulate kinase or receptor targets.

- Anti-Hyperglycemic Effects : Thiazolidinediones (e.g., 7c) are established insulin sensitizers. The target’s sulfamoyl and hydroxypropyl groups could mimic these effects by interacting with glucose transporters or peroxisome proliferator-activated receptors .

- Structural Advantages : The target’s thiophene moiety offers enhanced metabolic stability over furan or isoxazole derivatives (e.g., ), as thiophenes are less prone to oxidative degradation .

Crystallographic and Analytical Data

- Software Tools : The structural validation of analogues like 7c relied on SHELX for crystallographic refinement and ORTEP-3 for molecular visualization . These tools would be critical for confirming the target compound’s conformation.

- Spectroscopic Validation : NMR and IR data (e.g., δ 10.33 ppm for NH in ) are standard for verifying sulfamoyl and acetamide linkages in such compounds.

Biological Activity

N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a sulfamoyl group , and a hydroxypropyl chain , contributing to its unique chemical properties. The IUPAC name for this compound is:

N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide .

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O4S2 |

| Molecular Weight | 364.47 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that compounds with similar structures to N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide exhibit potent antitumor effects. For instance, sulfonamide compounds have been shown to inhibit ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in cancer cells. This inhibition leads to reduced tumor growth in various cancer models, including melanoma and pancreatic cancer .

Case Study: In Vitro Testing

In vitro studies demonstrated that related sulfonamide compounds induced apoptosis and autophagy in cancer cell lines, leading to significant cell death. For example, a lead compound from a similar class exhibited IC50 values in the low micromolar range against resistant cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components allow interaction with bacterial enzymes, potentially leading to the development of new antibiotics. Research has indicated that derivatives of thiophene-based compounds possess activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-(N-(3-hydroxy-3-thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide | TBD | TBD |

| 5-Bromo-2-(N-sulfamoyl)benzamide | 5 | Staphylococcus aureus |

| 5-Chloro-N-sulfamoyl derivatives | 10 | Streptococcus pneumoniae |

The biological activity of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide can be attributed to its ability to:

- Inhibit Ribonucleotide Reductase : By blocking this enzyme, the compound disrupts DNA synthesis in rapidly dividing cancer cells.

- Induce Apoptosis : The compound triggers programmed cell death pathways, particularly in cancer cells resistant to conventional therapies.

- Antimicrobial Effects : It interferes with bacterial metabolic pathways, leading to cell death.

Q & A

Basic: What are the key synthetic methodologies for preparing N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the sulfamoyl bridge via coupling of a sulfonyl chloride intermediate with a 3-hydroxy-3-(thiophen-2-yl)propylamine derivative under inert conditions (e.g., nitrogen atmosphere) .

- Step 2: Acetylation of the aromatic amine using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Critical Parameters: Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and pH control during acetylation .

Basic: Which analytical techniques are essential for structural characterization?

- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm, while the sulfamoyl NH resonates near δ 10.5 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+Na]+ peaks with <2 ppm error) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, with R-factor thresholds <0.05 for high-resolution data .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core Modifications: Systematically vary substituents on the thiophene ring (e.g., halogenation at C5) or the acetamide moiety (e.g., methyl → trifluoromethyl) to assess potency changes .

- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., IC50 determination against NLRP3 inflammasome) or cellular cytotoxicity screens .

- Computational Docking: Use software like AutoDock Vina to model interactions with targets (e.g., binding affinity to kinase domains) and prioritize derivatives for synthesis .

Advanced: How should crystallographic data be analyzed to resolve structural ambiguities?

- Data Collection: Use single-crystal X-ray diffraction (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.

- Refinement: Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

- Validation: Check for outliers using R1/wR2 residuals and ADDSYM in PLATON to detect missed symmetry .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Metabolic Stability Testing: Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways .

- Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and bioavailability in rodent models to correlate in vitro potency with in vivo efficacy .

- Formulation Adjustments: Optimize solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation if poor absorption is observed .

Advanced: What strategies improve reaction yields in multi-step syntheses?

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 30 minutes) for steps like sulfamoylation or cyclization, improving throughput .

- Catalyst Screening: Test Pd/C or Ni catalysts for coupling reactions; for example, Suzuki-Miyaura coupling for aryl-thiophene bonds .

- In-line Analytics: Use HPLC-MS to monitor intermediate formation and adjust conditions in real time .

Advanced: How can solubility and stability challenges be mitigated during formulation?

- pH-Solubility Profiling: Determine pKa values (e.g., using potentiometric titration) to identify optimal buffered solutions (pH 6.5–7.4 for sulfonamides) .

- Lyophilization: Stabilize hygroscopic intermediates by freeze-drying in tert-butanol/water mixtures .

- Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH) and analyze by LC-MS to identify hydrolytic or oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.